Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group, a piperazine ring substituted with a methyl group, and a phenyl group attached to the nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate typically involves the following steps:
Formation of the Nicotinate Core: The nicotinate core can be synthesized through a series of condensation reactions involving ethyl cyanoacetate and various substituted aromatic amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where 4-methylpiperazine reacts with the nicotinate intermediate.
Final Assembly: The final compound is obtained by esterification reactions, where the ethyl group is introduced to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate: shares similarities with other nicotinate derivatives, such as mthis compound and ethyl 5-cyano-6-(4-ethylpiperazino)-2-phenylnicotinate.
Pyridine Derivatives: Compounds like 2-(5-chloro-2-thienyl)-N-(4-methylpiperazino)-4-quinolinecarboxamide also exhibit similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, the piperazine ring, and the phenyl group in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-26-20(25)17-13-16(14-21)19(24-11-9-23(2)10-12-24)22-18(17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDEHLJEPUDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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